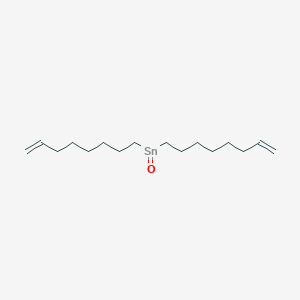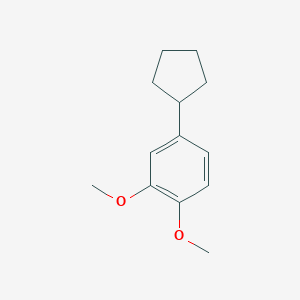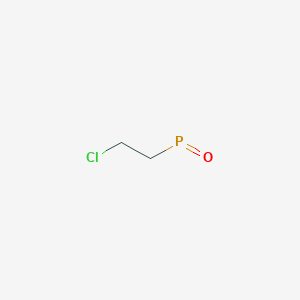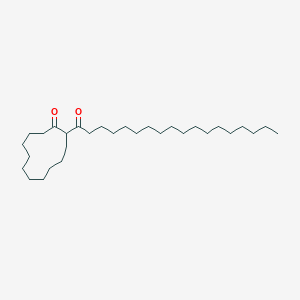![molecular formula C15H11N3OS B14327456 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- CAS No. 104635-65-6](/img/structure/B14327456.png)
3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- is a tricyclic heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the broader class of quinolinyl-pyrazoles, which are known for their therapeutic potential in various medical fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the treatment of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, each with unique pharmacological properties . These derivatives are often evaluated for their efficacy in different therapeutic areas.
Aplicaciones Científicas De Investigación
. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of specific enzymes, making it a potential candidate for drug development . In medicine, its anti-inflammatory, anti-viral, anti-anxiety, and anti-cancer activities have been well-documented . Industrially, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways . For instance, it acts as an inhibitor of phosphodiesterase 5A (PDE5A), which plays a crucial role in various physiological and pathological pathways . By inhibiting PDE5A, the compound can modulate the levels of cyclic guanosine monophosphate (cGMP), leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other quinolinyl-pyrazoles and related heterocyclic derivatives . Examples include 5-ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one and other substituted pyrazoloquinolines .
Uniqueness: What sets 3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)- apart is its unique substitution pattern, which imparts distinct pharmacological properties . Its ability to inhibit PDE5A with high specificity makes it a valuable compound for therapeutic applications .
Propiedades
Número CAS |
104635-65-6 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H11N3OS/c1-9-6-7-13(20-9)18-15(19)11-8-16-12-5-3-2-4-10(12)14(11)17-18/h2-8,17H,1H3 |
Clave InChI |
JOPACTLAUXYSLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)





![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)


![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

